1-(Selenophen-2-yl)ethanol
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Overview
Description
1-(Selenophen-2-yl)ethanol is an organoselenium compound featuring a selenophene ring attached to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Selenophen-2-yl)ethanol typically involves the reaction of selenophene with ethylene oxide or ethylene glycol under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the selenophene, followed by nucleophilic attack on ethylene oxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Selenophen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenophene-2-carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can yield selenophen-2-ylmethanol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the selenophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenophene-2-carboxylic acid .
Scientific Research Applications
1-(Selenophen-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organoselenium compounds.
Biology: Studies have shown its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism by which 1-(Selenophen-2-yl)ethanol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Thiophene-2-ethanol: Similar in structure but contains sulfur instead of selenium.
Furan-2-ethanol: Contains oxygen instead of selenium.
Pyrrole-2-ethanol: Contains nitrogen instead of selenium.
Uniqueness: 1-(Selenophen-2-yl)ethanol is unique due to the presence of selenium, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8OSe |
---|---|
Molecular Weight |
175.10 g/mol |
IUPAC Name |
1-selenophen-2-ylethanol |
InChI |
InChI=1S/C6H8OSe/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 |
InChI Key |
SJNNGJABYGSZML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C[Se]1)O |
Origin of Product |
United States |
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